molecular formula C11H7F3O B11888700 2-(Trifluoromethyl)-1-naphthol

2-(Trifluoromethyl)-1-naphthol

Cat. No.: B11888700
M. Wt: 212.17 g/mol
InChI Key: ADDMXOWIWJOGBV-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1-naphthol is a valuable chemical building block in organic synthesis and medicinal chemistry. The naphthalene core provides a rigid, aromatic scaffold, while the juxtaposed hydroxyl and trifluoromethyl groups create a multifunctional site for chemical modification. The trifluoromethyl group is of particular interest in drug discovery for its ability to enhance a molecule's metabolic stability, lipophilicity, and membrane permeability. Research into similar 2-(trifluoromethyl)-1H-benzimidazole derivatives has demonstrated significant anthelmintic activity, highlighting the potential of the trifluoromethyl-naphthalene scaffold in developing novel therapeutic agents . Furthermore, this compound serves as a key precursor in synthesizing more complex structures, such as through nucleophilic substitution reactions or metal-catalyzed cross-couplings. It is strictly for use in research and development laboratories. Not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7F3O

Molecular Weight

212.17 g/mol

IUPAC Name

2-(trifluoromethyl)naphthalen-1-ol

InChI

InChI=1S/C11H7F3O/c12-11(13,14)9-6-5-7-3-1-2-4-8(7)10(9)15/h1-6,15H

InChI Key

ADDMXOWIWJOGBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(F)(F)F

Origin of Product

United States

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Electronic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-(trifluoromethyl)-1-naphthol in solution. By analyzing the spectra from various nuclei (¹H, ¹³C, ¹⁹F), a comprehensive picture of the molecule's framework and the electronic environment of each atom can be assembled.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the hydroxyl proton and the six aromatic protons on the naphthalene (B1677914) ring system. The hydroxyl proton (-OH) typically appears as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature due to hydrogen bonding.

The aromatic protons will exhibit complex splitting patterns (multiplets) due to spin-spin coupling between adjacent protons. The electron-withdrawing nature of the trifluoromethyl (CF₃) group at the C-2 position and the electron-donating hydroxyl (-OH) group at the C-1 position significantly influence the chemical shifts of the aromatic protons. Protons on the same ring as the substituents (H3, H4) will be most affected. The H3 proton is expected to be deshielded and appear at a lower field due to the anisotropic effect of the adjacent CF₃ group. The remaining protons (H5, H6, H7, H8) on the second ring will show shifts and coupling constants characteristic of a substituted naphthalene system.

For comparison, the ¹H NMR data for related trifluoromethyl-naphthol isomers are presented below. In 4-(trifluoromethyl)-1-naphthol, the proton at the ortho position to the hydroxyl group (H2) appears as a doublet at δ 6.79 ppm, while the protons on the CF₃-substituted ring are found further downfield prepchem.com. In 8-(trifluoromethyl)-1-naphthol, the protons H7 and H2 appear downfield at δ 7.99 and 7.96 ppm, respectively, due to their proximity to the electron-withdrawing CF₃ group and the anisotropic effects of the adjacent ring lookchem.com.

Table 1: Comparative ¹H NMR Data of Trifluoromethyl-naphthol Isomers

Compound Solvent Proton Chemical Shifts (δ, ppm) and Coupling (J, Hz)
4-(Trifluoromethyl)-1-naphthol prepchem.com CDCl₃ 8.10-8.45 (m, 2H), 7.50-7.80 (m, 3H), 6.79 (d, 1H, J=8 Hz), 5.50 (broad s, 1H, OH)

| 8-(Trifluoromethyl)-1-naphthol lookchem.com | CDCl₃ | 7.99 (d, J=8.3 Hz, 1H), 7.96 (d, J=7.4 Hz, 1H), 7.53 (dd, J=8.1, 1.1 Hz, 1H), 7.47 (t, J=8.2 Hz, 1H), 7.41 (t, J=7.7 Hz, 1H), 7.01 (dd, J=7.5, 1.2 Hz, 1H), 5.47 (s, 1H, OH) |

This table presents experimental data for related isomers to infer the spectral properties of this compound.

The ¹³C NMR spectrum provides critical information on the carbon skeleton of the molecule. The spectrum for this compound will show eleven distinct signals: ten for the naphthalene carbons and one for the trifluoromethyl carbon.

The most significant feature is the influence of the CF₃ group on the chemical shifts of the carbons in the naphthalene ring. The carbon atom directly attached to the CF₃ group (C-2) is expected to show a characteristic quartet in a proton-coupled spectrum due to coupling with the three fluorine atoms (¹JCF). Its chemical shift will be significantly downfield compared to the unsubstituted C-2 in 1-naphthol (B170400), a result of the strong electron-withdrawing inductive effect of the CF₃ group. This effect also influences the chemical shifts of adjacent (C-1, C-3) and other carbons in the ring system (via resonance), though to a lesser extent. For instance, in 8-(trifluoromethyl)-1-naphthol, the carbon attached to the CF₃ group (C-8) resonates at δ 123.9 ppm and exhibits a large coupling constant of 32 Hz lookchem.com. Similarly, the CF₃-bearing carbon in 1-(trifluoromethyl)naphthalene (B1313596) is observed as a quartet at δ 126.2 ppm (J = 30 Hz) rsc.org. The carbon of the CF₃ group itself will appear as a quartet with a very large one-bond C-F coupling constant (typically >270 Hz) lookchem.comrsc.org.

Table 2: Comparative ¹³C NMR Data for Trifluoromethyl-substituted Naphthalenes

Compound Solvent Carbon Chemical Shifts (δ, ppm) and Coupling (J, Hz)
1-(Trifluoromethyl)naphthalene rsc.org CDCl₃ 134.0, 132.9, 129.1, 128.9, 127.8, 126.7, 126.2 (q, J=30 Hz) , 124.9 (q, J=271 Hz, CF₃) , 124.8 (q, J=6 Hz), 124.4 (q, J=3 Hz), 124.3

| 8-(Trifluoromethyl)-1-naphthol lookchem.com | CDCl₃ | 150.4, 136.3, 133.4, 126.9, 126.2 (q, J=8 Hz), 125.1 (q, J=273 Hz, CF₃) , 124.4, 123.9 (q, J=32 Hz) , 122.3, 120.1, 113.9 |

This table highlights the influence of the CF₃ group on carbon chemical shifts and C-F coupling in related structures.

¹⁹F NMR spectroscopy is a highly sensitive and specific technique for characterizing the trifluoromethyl group. The spectrum of this compound will show a single signal, typically a singlet, as there are no other fluorine atoms in the molecule to cause spin-spin coupling. The chemical shift of this signal provides information about the electronic environment of the CF₃ group.

The position of the CF₃ group on the naphthalene ring and the nature of the adjacent substituents significantly affect the ¹⁹F chemical shift. For comparison, the ¹⁹F NMR signal for 4-(trifluoromethyl)-1-naphthol appears at -59.5 ppm prepchem.com, while for 2-(trifluoromethyl)naphthalene, it is observed at -62.86 ppm rsc.org. The presence of the ortho-hydroxyl group in this compound is expected to influence the electronic environment and thus the chemical shift of the CF₃ group, potentially through intramolecular hydrogen bonding. This technique is also exceptionally useful for monitoring reactions involving the trifluoromethyl group and for assessing sample purity rsc.org.

While 1D NMR provides fundamental data, 2D NMR techniques are often necessary for the complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules like substituted naphthalenes emerypharma.com.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. Cross-peaks would connect signals from protons that are on adjacent carbons (typically ³JHH coupling), allowing for the tracing of the proton connectivity throughout the naphthalene rings youtube.com.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH). It is a powerful tool for assigning the carbon signals based on the already assigned proton signals science.gov.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique detects correlations between protons that are close in space, regardless of whether they are connected through bonds. A NOESY spectrum could confirm the ortho-relationship of the -OH and -CF₃ groups by showing a spatial correlation between the hydroxyl proton and the fluorine atoms of the CF₃ group, or between the H-8 proton and the H-7 proton.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not publicly available, analysis of related structures provides insight into its likely solid-state conformation researchgate.netccspublishing.org.cn.

The crystal structure of this compound would reveal the precise geometry of the naphthalene core, which is expected to be nearly planar. The orientation of the hydroxyl and trifluoromethyl substituents relative to the ring would be of particular interest.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides profound insights into the molecular structure of this compound by probing the vibrational modes of its constituent functional groups. While a complete experimental spectrum for this specific compound is not widely published, a detailed analysis can be constructed based on the well-established characteristic frequencies of its components: the naphthol skeleton, the hydroxyl group, and the trifluoromethyl group. researchgate.netias.ac.inresearchgate.net

Analysis of Functional Group Vibrations

The vibrational spectrum of this compound is dominated by the contributions from the O-H, C-F, and aromatic C-H and C=C bonds.

The hydroxyl (-OH) group gives rise to a prominent, broad absorption band in the infrared (IR) spectrum, typically in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The O-H stretching vibration is a key indicator of the presence of the hydroxyl group. The C-O stretching vibration is expected to appear in the 1260-1000 cm⁻¹ region of the IR spectrum. ias.ac.in

The trifluoromethyl (-CF₃) group introduces strong, characteristic absorption bands. The symmetric and asymmetric C-F stretching vibrations are typically observed in the range of 1100-1400 cm⁻¹. These bands are often among the strongest in the IR spectrum due to the high polarity of the C-F bond. For instance, related trifluoromethyl-substituted colorants show two distinct absorbances at 1064 and 1109 cm⁻¹. bldpharm.com

The naphthalene ring contributes to several bands in the spectrum. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹). scbt.com The C=C stretching vibrations within the aromatic ring system give rise to a series of bands in the 1450-1650 cm⁻¹ region. scbt.com The specific substitution pattern on the naphthalene ring also influences the out-of-plane C-H bending vibrations, which appear in the fingerprint region (below 1000 cm⁻¹) and can provide structural information. For comparison, 1-naphthol exhibits characteristic Raman peaks at 1389 cm⁻¹ (C-C and C-O stretching) and weak IR peaks at 1264 and 1233 cm⁻¹ (C-C stretching and C-H in-plane bending). researchgate.net

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)Intensity
-OHO-H Stretch (H-bonded)3200-36003200-3600Strong, Broad (IR); Weak (Raman)
AromaticC-H Stretch3050-31503050-3150Medium to Weak
AromaticC=C Stretch1450-16501450-1650Medium to Strong
-CF₃C-F Asymmetric Stretch~1350~1350Very Strong (IR)
-CF₃C-F Symmetric Stretch~1150~1150Very Strong (IR)
NaphtholC-O Stretch1260-10001260-1000Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. The molecular weight of this compound is 212.17 g/mol . chemsrc.comchemenu.com

In a mass spectrometer, the molecule is ionized, typically by electron impact (EI), which can lead to the fragmentation of the molecular ion (M⁺˙). The fragmentation pattern for this compound can be predicted based on the stability of the resulting fragments.

The molecular ion peak (M⁺˙) at m/z = 212 would be expected. Due to the stable aromatic naphthalene core, this peak is likely to be prominent. chemsrc.com

Key fragmentation pathways would likely involve the loss of stable neutral molecules or radicals:

Loss of H˙: A peak at m/z = 211 (M-1) is common for aromatic alcohols.

Loss of CO: A characteristic fragmentation pattern for phenols and naphthols is the loss of a carbon monoxide molecule, which would lead to a fragment at m/z = 184 (M-28).

Loss of ˙CF₃: The trifluoromethyl group can be lost as a radical, resulting in a significant peak at m/z = 143 (M-69). The stability of the resulting naphthoxide cation would favor this fragmentation.

Loss of H₂O: While common for aliphatic alcohols, the loss of water from a phenol (B47542) is less typical but may occur, leading to a peak at m/z = 194 (M-18). chemsrc.com

Further fragmentation of these primary fragments would lead to smaller ions, providing a complete and characteristic mass spectrum.

m/z ValueProposed FragmentFormula of Lost Neutral/Radical
212[C₁₁H₇F₃O]⁺˙ (Molecular Ion)-
193[C₁₁H₆F₂O]⁺˙HF
184[C₁₀H₇F₃]⁺˙CO
165[C₁₀H₆F₂]⁺˙CO, HF
143[C₁₁H₇O]⁺˙CF₃

Computational Chemistry Approaches for Understanding Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure and properties of molecules like 2-(Trifluoromethyl)-1-naphthol. By approximating the electron density of a system, DFT calculations can accurately predict various molecular attributes, from geometric parameters to reactivity indices.

The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles.

The presence of the hydroxyl (-OH) and trifluoromethyl (-CF3) groups on the naphthalene (B1677914) ring system introduces the possibility of different conformers. The orientation of the hydroxyl hydrogen atom, in particular, can lead to distinct rotational isomers (rotamers). In the case of 1-naphthols, two primary planar conformers are typically considered: a cis-conformer, where the O-H bond points towards the substituent at the 8-position, and a trans-conformer, where it points away. For this compound, the key rotational degree of freedom is around the C1-O bond. Theoretical studies on similar 1-naphthol (B170400) derivatives have shown that the relative energies of these conformers can be influenced by intramolecular interactions, such as hydrogen bonding or steric hindrance. smu.edu

The trifluoromethyl group, with its free rotation around the C2-CF3 bond, also contributes to the conformational landscape. Computational analysis involves systematically rotating these bonds and calculating the energy of each resulting conformation to identify the global minimum and other low-energy isomers that might be present in a sample. The non-planarity of some naphthol derivatives has been attributed to close-contact interactions between hydrogen atoms. smu.edu

Table 1: Representative Optimized Geometrical Parameters for this compound (Predicted based on DFT studies of analogous compounds)

ParameterPredicted Value (Angstroms/Degrees)
C1-C2 Bond Length~1.37 Å
C1-O Bond Length~1.36 Å
C2-C(F3) Bond Length~1.50 Å
C-F Bond Length (average)~1.34 Å
O-H Bond Length~0.96 Å
C2-C1-O Bond Angle~121°
C1-O-H Bond Angle~109°
C1-C2-C(F3) Bond Angle~122°

Note: These values are illustrative and based on trends observed in DFT studies of substituted naphthols and trifluoromethylated aromatic compounds.

Once the optimized geometry is obtained, DFT calculations can provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its properties and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic nature. The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the kinetic stability and chemical reactivity of a molecule. acs.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive.

For this compound, the electron-withdrawing nature of the trifluoromethyl group is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted 1-naphthol. bohrium.comorgchemres.org The HOMO is typically localized over the π-system of the naphthalene ring and the oxygen atom, while the LUMO is also distributed over the aromatic system, with significant contributions from the region bearing the trifluoromethyl group. orgchemres.org

Table 2: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

ParameterPredicted Energy (eV)
HOMO Energy-6.0 to -6.5 eV
LUMO Energy-1.0 to -1.5 eV
HOMO-LUMO Gap4.5 to 5.5 eV

Note: These values are estimations based on published data for trifluoromethyl-substituted aromatic compounds and substituted naphthols. bohrium.comresearchgate.net

The distribution of electron density in a molecule is not uniform. Some atoms are electron-rich (negative partial charge), while others are electron-deficient (positive partial charge). Mulliken charge analysis is one method used to quantify this distribution by assigning a partial charge to each atom. nih.gov

A Molecular Electrostatic Potential (MEP) map provides a more visual representation of the charge distribution. bohrium.com The MEP is plotted onto the molecule's surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies electron-rich regions (negative potential), which are prone to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are susceptible to nucleophilic attack.

In this compound, the MEP map would show a region of high negative potential (red) around the hydroxyl oxygen atom, making it a likely site for hydrogen bonding and electrophilic interaction. The hydrogen of the hydroxyl group would appear as a region of positive potential (blue). The trifluoromethyl group, being strongly electron-withdrawing, would create a region of positive or less negative potential on the adjacent carbon atom of the naphthalene ring. bohrium.com

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. researchgate.netnih.gov This method is particularly useful for understanding delocalization effects and intramolecular interactions, such as hyperconjugation.

NBO analysis can quantify the stabilization energy associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. nih.govnih.gov For this compound, key interactions would include the delocalization of the oxygen lone pairs into the antibonding orbitals of the naphthalene ring (n → π*), which contributes to the stability of the molecule. nih.gov It also allows for the study of the interactions between the CF3 group and the aromatic ring. acs.org

DFT calculations can be used to determine a set of global reactivity descriptors that quantify the chemical behavior of a molecule. researchgate.net These descriptors are derived from the changes in energy as electrons are added or removed.

Chemical Hardness (η) and Softness (S) : Hardness is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the ionization potential (I) and the electron affinity (A), which can be approximated by the energies of the HOMO and LUMO (η ≈ (E_LUMO - E_HOMO)/2). Softness is the reciprocal of hardness (S = 1/η). "Hard" molecules have a large HOMO-LUMO gap, while "soft" molecules have a small gap. researchgate.net

Electrophilicity Index (ω) : This index measures the ability of a species to accept electrons. A higher electrophilicity index indicates a more powerful electrophile. It is defined as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ (E_HOMO + E_LUMO)/2). The presence of the electron-withdrawing CF3 group is expected to increase the electrophilicity index of the naphthol ring system.

Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. By analyzing the changes in electron density at different atomic sites upon the addition or removal of an electron, one can predict which atoms are most likely to participate in a chemical reaction. For this compound, these functions would help pinpoint the specific carbon atoms on the naphthalene ring most susceptible to electrophilic or nucleophilic substitution.

Table 3: Predicted Global Reactivity Descriptors for this compound

DescriptorDefinitionPredicted Trend
Chemical Hardness (η)Resistance to change in electron distributionModerately hard, due to the aromatic system
Chemical Softness (S)Reciprocal of hardnessModerately soft
Electrophilicity Index (ω)Capacity to accept electronsIncreased relative to 1-naphthol due to the CF3 group

Note: The trends are based on established principles of substituent effects in computational chemistry. researchgate.net

Thermochemical Parameters

Computational methods can provide reliable estimates for key thermochemical parameters that govern a molecule's stability and reactivity. These include:

Bond Dissociation Enthalpy (BDE): The energy required to break a specific bond homolytically. For this compound, the O-H bond BDE would be of particular interest as it relates to its antioxidant potential and hydrogen atom donating ability.

Ionization Potential (IP): The minimum energy required to remove an electron from the molecule, indicating its propensity to undergo oxidation.

Electron Transfer Enthalpy (ETE): The enthalpy change associated with the transfer of an electron to another molecule, which is crucial for understanding its role in redox processes.

Without specific computational studies, a data table for these parameters for this compound cannot be constructed.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a method used to analyze the electron density of a molecule to characterize chemical bonds and other interactions.

In this compound, QTAIM could be employed to investigate potential intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atoms of the trifluoromethyl group, or between the hydroxyl group and the naphthalene ring's π-system. This analysis would involve locating bond critical points (BCPs) and examining their properties (e.g., electron density and its Laplacian) to determine the nature and strength of these interactions. Such an analysis has been performed on related molecules like cis-1-naphthol to understand close-contact interactions, but not on the trifluoromethyl derivative.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties and UV-Vis Spectra

TD-DFT is a computational method used to calculate the electronic excited states of molecules. This allows for the theoretical prediction and interpretation of UV-Vis absorption spectra. For this compound, a TD-DFT study would yield information on:

Excitation Energies: The energies of electronic transitions from the ground state to various excited states.

Oscillator Strengths: The intensities of these electronic transitions, which correspond to the peaks in a UV-Vis spectrum.

Nature of Transitions: Identification of the molecular orbitals involved in the electronic transitions (e.g., π → π* or n → π*).

While TD-DFT studies have been conducted on other substituted naphthols and naphthalene derivatives to interpret their spectra, no such data is available for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations could be used to study the conformational dynamics of this compound, particularly the rotation of the hydroxyl and trifluoromethyl groups. This would provide insight into the flexibility of the molecule and the relative populations of different conformers in various environments. No specific MD studies focused on the conformational analysis of this compound were found.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies aim to build mathematical models that correlate the structural or electronic properties of molecules with their macroscopic properties. For this compound, a QSPR study might focus on predicting properties like its acidity (pKa) or lipophilicity (logP) based on calculated electronic descriptors. However, no QSPR studies specifically targeting the electronic or structural properties of this compound have been published.

Applications in Advanced Materials and Catalysis

Chiral Ligands and Catalysts in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. 2-(Trifluoromethyl)-1-naphthol has emerged as a crucial component in the design of chiral ligands and catalysts that drive asymmetric synthesis, enabling the production of specific stereoisomers of a molecule.

Design and Synthesis of Chiral Trifluoromethylated Naphthol-derived Ligands

The design of effective chiral ligands often involves the incorporation of sterically demanding and electronically distinct groups to create a well-defined chiral environment around a metal center. The trifluoromethyl group in this compound provides significant steric bulk and strong electron-withdrawing character, which are advantageous in ligand design.

Researchers have developed various strategies for synthesizing chiral ligands derived from trifluoromethylated naphthols. A common approach involves the ortho-lithiation of a protected this compound followed by reaction with a suitable electrophile to introduce a coordinating group. Another strategy is the Betti reaction, a multicomponent condensation of 2-naphthol (B1666908), an aldehyde, and an amine, which can be adapted for the synthesis of chiral aminoalkylnaphthols. rsc.org For instance, chiral tertiary aminonaphthol ligands have been synthesized and utilized in asymmetric catalysis. rsc.org

Furthermore, BINOL (1,1'-bi-2-naphthol) derivatives bearing trifluoromethyl groups have been synthesized. These ligands, such as (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'-bi-2-naphthol (BTFP-BINOL), have shown enhanced catalytic activity in certain reactions compared to the parent BINOL. orgsyn.org The synthesis of these complex ligands often involves multi-step procedures, including cross-coupling reactions to introduce the trifluoromethylated aryl groups. orgsyn.org The strategic placement of the trifluoromethyl group can significantly influence the stereochemical outcome of the catalyzed reaction.

Enantioselective Transformations Catalyzed by Naphthol-based Systems

Chiral catalysts derived from this compound and its analogues have proven effective in a variety of enantioselective transformations. These reactions are fundamental to producing chiral molecules with high optical purity.

One significant application is in the Friedel-Crafts alkylation of naphthols and phenols. Organocatalysts, such as those derived from cinchona alkaloids, have been successfully employed to catalyze the enantioselective addition of naphthols to various electrophiles, including ethyl trifluoropyruvate and isatins. researchgate.net These reactions can lead to the synthesis of chiral α-hydroxyketones and 3-aryl-3-hydroxy-2-oxindoles with high yields and enantioselectivities. researchgate.net

Another key area is the enantioselective addition of organometallic reagents to carbonyl compounds . Chiral titanium complexes derived from trifluoromethylated BINOL ligands have been shown to catalyze the addition of organozinc, organoboron, and organoaluminum reagents to aldehydes and ketones with high enantioselectivity. orgsyn.org The trifluoromethyl groups on the ligand are believed to enhance the catalyst's activity and selectivity.

Furthermore, these naphthol-based systems are utilized in enantioselective reductions . For example, the transfer hydrogenation of trifluoromethyl-substituted ketimines, promoted by chiral phosphoric acids, provides a route to chiral α-trifluoromethyl amines. nih.gov The design of the catalyst, often involving a binaphthyl backbone, is crucial for achieving high levels of stereocontrol.

The table below summarizes some of the key enantioselective transformations catalyzed by systems based on trifluoromethylated naphthols.

TransformationCatalyst TypeSubstratesProductsKey Features
Friedel-Crafts AlkylationCinchona Alkaloid-derived Thiourea (B124793)Naphthols, Activated Phenols, Ethyl Trifluoropyruvate, IsatinsChiral α-Hydroxyketones, 3-Aryl-3-hydroxy-2-oxindolesHigh yields and enantioselectivities (up to 99% ee). researchgate.net
Carbonyl AdditionChiral Titanium Complexes with Trifluoromethylated BINOL LigandsAldehydes, Ketones, Organometallic ReagentsChiral AlcoholsEnhanced catalytic activity and high enantioselectivity. orgsyn.org
Transfer HydrogenationChiral Phosphoric AcidsTrifluoromethyl-substituted KetiminesChiral α-Trifluoromethyl AminesDirect access to valuable chiral amine building blocks. nih.gov
Dearomative CycloadditionChiral Phosphoric Acid1-Naphthols, AzoalkenesTricyclic Hexahydrobenz[e]indole DerivativesGood yields and excellent enantioselectivities (92%–99% ee). researchgate.net

Fluorescent Probes and Photophysical Materials

The inherent fluorescence of the naphthalene (B1677914) core, combined with the electronic perturbations introduced by the trifluoromethyl group, makes this compound a promising scaffold for the development of fluorescent probes and photophysical materials.

Design Principles for Fluorophores with Trifluoromethylated Naphthol Cores

The design of fluorescent probes typically involves three key components: a fluorophore, a recognition unit, and a linker. nih.gov The this compound moiety can serve as the fluorophore, the light-emitting component of the probe. nih.gov The trifluoromethyl group can influence the photophysical properties of the naphthol core in several ways:

Modulation of Electronic Properties: The strong electron-withdrawing nature of the CF3 group can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the naphthol system. This can lead to shifts in the excitation and emission wavelengths.

Tuning of Lipophilicity: The trifluoromethyl group increases the lipophilicity of the molecule, which can be advantageous for designing probes that can cross cell membranes.

The design strategy often involves linking the trifluoromethylated naphthol core to a specific recognition unit that can selectively interact with an analyte of interest. This interaction then triggers a change in the fluorescence signal, such as an increase or decrease in intensity ("turn-on" or "turn-off" probes) or a shift in the emission wavelength (ratiometric probes). nih.gov

Photoinduced Electron Transfer (PET) Systems

Photoinduced electron transfer (PET) is a fundamental process in many photophysical and photochemical applications. nih.govresearchgate.net In a PET-based fluorescent probe, the fluorophore is typically linked to a recognition unit that can act as an electron donor or acceptor. In the "off" state, PET occurs between the excited fluorophore and the recognition unit, quenching the fluorescence. Upon binding of the analyte to the recognition unit, the PET process is inhibited, leading to the restoration of fluorescence (the "on" state).

The trifluoromethylated naphthol core can be incorporated into PET systems as the signaling unit. The electron-withdrawing trifluoromethyl group can influence the redox potential of the naphthol, which in turn affects the efficiency of the PET process. By carefully selecting the recognition moiety and the linker, it is possible to design highly sensitive and selective probes for various analytes. For instance, PET mechanisms are often employed in the design of fluorescent probes for reactive oxygen species like peroxynitrite. thno.org While specific examples directly utilizing this compound in PET systems for analyte detection are not extensively detailed in the provided search results, the fundamental principles of PET sensor design are well-established and applicable to this fluorophore scaffold. beilstein-journals.org

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. fortunejournals.com The spontaneous organization of molecules into well-defined, ordered structures is known as self-assembly. rug.nl

The this compound molecule possesses several features that make it an interesting building block for supramolecular chemistry:

Hydrogen Bonding Capability: The hydroxyl group of the naphthol can act as both a hydrogen bond donor and acceptor, enabling the formation of intricate hydrogen-bonded networks.

π-Stacking Interactions: The aromatic naphthalene core can participate in π-π stacking interactions, which are crucial for the assembly of larger architectures.

These non-covalent interactions can drive the self-assembly of this compound molecules into various supramolecular structures, such as aggregates, liquid crystals, or well-defined crystalline lattices. fortunejournals.com The trifluoromethyl group can play a significant role in directing the self-assembly process by influencing the strength and directionality of these intermolecular forces. While the provided search results offer a general overview of supramolecular chemistry and self-assembly, specific detailed studies on the supramolecular behavior of this compound are not explicitly present. fortunejournals.comrug.nlacs.orge-bookshelf.de However, the fundamental principles suggest its potential for creating complex and functional supramolecular systems. nih.gov

Host-Guest Interactions Involving Trifluoromethylated Naphthols

Host-guest chemistry, a cornerstone of supramolecular chemistry, focuses on designing host molecules that can form specific complexes with guest molecules or ions through non-covalent interactions. bbau.ac.in Trifluoromethylated naphthols, particularly derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL), have emerged as effective hosts due to their defined chiral cavities and the strong influence of fluorine on their binding properties.

The trifluoromethyl group significantly impacts host-guest interactions. Its strong electron-withdrawing nature enhances the acidity of the naphtholic proton, making it a more effective hydrogen bond donor. This is a critical factor in the recognition of various guest molecules. Studies on related structures, such as 3,3'-di(trifluoroacetyl)-1,1'-bi-2-naphthol, demonstrate the importance of intramolecular hydrogen bonding between the hydroxyl group and the trifluoroacetyl group's carbonyl oxygen (OH···O=C). nih.gov This pre-organizes the host molecule for selective binding. nih.gov

The interaction with guest molecules, such as aliphatic primary diamines, has been shown to be highly selective. The binding mechanism often involves the formation of multiple hydrogen bonds. For instance, the interaction of both amine groups of a diamine guest with the trifluoromethylated BINOL-based host is essential for achieving high fluorescent sensitivity and selectivity in recognition. nih.govresearchgate.net The hydrophobic and sterically defined pocket of the naphthol structure, combined with the specific electronic properties imparted by the -CF3 group, allows for discrimination between different guests based on their size, shape, and functionality.

Building Blocks for Complex Organic Architectures

Beyond their role in supramolecular chemistry, trifluoromethylated naphthols serve as versatile building blocks for the synthesis of larger, more complex organic structures, including functional polymers and fluorinated polycyclic aromatic hydrocarbons (PAHs). The incorporation of the trifluoromethyl-naphthol moiety can bestow unique properties, such as enhanced stability and specific electronic characteristics, upon the final macromolecule.

Incorporation into Functional Polymers

The introduction of trifluoromethyl groups into polymer backbones is a well-established strategy for creating materials with improved thermal stability, chemical resistance, and specific optical and dielectric properties. researchgate.net this compound and its derivatives are valuable monomers for this purpose.

A clear example is the synthesis of fluorinated poly(ether amide)s. In one study, a novel bis(ether amine) monomer was synthesized from 1,1'-thiobis(2-naphthol) (B97517) and 2-chloro-5-nitrobenzotrifluoride. researchgate.net This monomer, containing both naphthyl and trifluoromethyl substituents, was then polymerized with various aromatic diacids. The resulting polymers exhibited a combination of desirable properties:

High Solubility: They were readily soluble in a range of organic solvents, from polar aprotic solvents like N,N-dimethylacetamide (DMAc) to less polar ones like tetrahydrofuran (B95107) (THF) and chloroform. researchgate.net This is a significant advantage for polymer processing and film casting.

Excellent Thermal Stability: The polymers showed high glass-transition temperatures (209–251 °C) and were stable up to 450-470 °C, making them suitable for high-temperature applications. researchgate.net

Low Dielectric Constants and Refractive Indices: These fluorinated polymers exhibited low dielectric constants (ε = 2.68–2.75) and low refractive indices, which are valuable characteristics for materials used in microelectronics and optical devices. researchgate.net

The incorporation of the bulky, rigid naphthyl groups and the electron-withdrawing trifluoromethyl groups disrupts polymer chain packing, which enhances solubility while maintaining high thermal stability. researchgate.net This approach demonstrates how monomers derived from trifluoromethylated naphthols can be used to engineer high-performance functional polymers with tailored properties.

Polymer TypeMonomer ComponentKey Properties
Poly(ether amide)s1,1′-thiobis[2-(4-amino-2-trifluoromethylphenoxy)naphthalene]High solubility, high thermal stability (TGA > 450°C), low dielectric constant (ε ≈ 2.7) researchgate.net
Poly(2-naphthol)s(1,3-adamantyl)bis(2-naphthol)High thermal stability (TGA > 480°C), low dielectric constant (ε ≈ 2.9) researchgate.net
PolyimidesSilane-diamines including 5-amino-1-naphtholHigh thermal stability, increased solubility, amorphous nature, reduced dielectric constant bohrium.com

Precursors for Polycyclic Aromatic Hydrocarbons (PAHs) with Fluorine Substituents

Polycyclic aromatic hydrocarbons (PAHs) are a class of compounds with significant interest in materials science due to their electronic and optical properties. nih.gov The introduction of fluorine atoms or trifluoromethyl groups into the PAH skeleton can modulate these properties, for example, by lowering the HOMO and LUMO energy levels. nih.govnii.ac.jp Naphthol derivatives, including this compound, can serve as starting materials for the synthesis of these complex structures.

Synthetic strategies often involve the construction of additional rings onto the initial naphthol framework. A multi-step sequence to access fluoranthenes, a subclass of PAHs, has been developed starting from 1-naphthol (B170400) derivatives. rsc.org This process involves palladium-catalyzed C-H arylation reactions to build the complex polycyclic system. rsc.org

Another powerful method for creating fluorinated PAHs is oxidative photocyclization. nih.gov While not starting directly from the naphthol, this method uses precursors like 1,2-diarylfluoroethenes, which can be conceptually derived from naphthol building blocks, to form a variety of fluorinated PAHs such as fluorobenzo[c]phenanthrene and fluorochrysene. nih.gov A more direct route involves the palladium-catalyzed ortho-vinylation of β-naphthols with α-trifluoromethyl allyl carbonates, which provides one-pot access to CF3-substituted naphtho[2,1-b]furans, a related class of polycyclic heteroaromatic compounds. rsc.org These synthetic routes illustrate the potential of using the naphthol scaffold as a foundation for building larger, functional, fluorine-containing aromatic systems. rsc.orgrsc.org

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the broader application of 2-(trifluoromethyl)-1-naphthol and its derivatives is the development of synthetic routes that are not only efficient but also environmentally benign. Current synthetic strategies often rely on harsh reagents or multi-step processes that can be resource-intensive. Future research will likely focus on several key areas:

Green Chemistry Approaches: There is a growing need for greener synthetic protocols that minimize waste, avoid hazardous solvents, and utilize recyclable catalysts. researchgate.net Research into solid-state reactions, reactions in aqueous media, or the use of nano-catalysts for the synthesis of aminonaphthols represents a step in this direction that could be adapted for trifluoromethylated systems. researchgate.net

Novel Building Blocks: The use of novel trifluoromethylated building blocks is a promising strategy. For instance, developing methods that utilize stable, readily available sources of the "CF3" group, such as trifluoromethyltrimethylsilane or Togni reagents, in conjunction with naphthol precursors could provide more direct and efficient access to the target compound. wikipedia.orgacs.orgorganic-chemistry.org The xanthate radical transfer technology also presents a powerful, albeit less direct, method for creating various trifluoromethyl-substituted structures.

Catalytic C-H Functionalization: Direct C-H trifluoromethylation of 1-naphthol (B170400) would be the most atom-economical approach. While challenging due to the reactivity of the naphthol hydroxyl group, advances in photoredox catalysis and the development of new electrophilic trifluoromethylating agents could make this a viable future strategy. wikipedia.org

Exploration of New Reactivity Modes and Mechanistic Understanding

The electronic properties of this compound, dominated by the interplay between the electron-donating hydroxyl group and the potent electron-withdrawing trifluoromethyl group, suggest a rich and underexplored reactivity profile. Future research should aim to harness this unique electronic bias.

Unlocking New Reactions: The electron-deficient nature of the naphthalene (B1677914) ring system makes it susceptible to specific types of reactions. Future work could explore its participation in novel coupling reactions, such as transition-metal-free arylations involving hypervalent iodine salts, where electron-poor partners are often favored. beilstein-journals.org Investigating its behavior in asymmetric oxidative coupling reactions could yield valuable chiral bi-naphthol (BINOL) analogues, which are crucial ligands in catalysis. mdpi.com

Mechanistic Elucidation: A deeper mechanistic understanding of how the trifluoromethyl group influences reaction pathways is crucial for predictable synthesis. nih.govacs.org For example, the CF3 group can significantly impact the stability of reaction intermediates, such as carbocations, potentially altering the course of a reaction from what is observed with simple naphthols. nih.govbeilstein-journals.org Detailed kinetic, spectroscopic, and computational studies are needed to clarify these effects, particularly in reactions like oxidation, where multiple mechanistic pathways (e.g., radical autoxidation vs. spin-forbidden processes) could be operative. nih.gov

Rational Design of Naphthol-Based Systems with Tunable Electronic Properties

The rational design of functional molecules is a cornerstone of modern materials science. The this compound core is an excellent platform for creating materials with precisely tuned electronic and photophysical properties.

π-Conjugated Systems: Incorporating the this compound unit into larger π-conjugated systems is a promising avenue for developing new organic electronic materials. acs.org The CF3 group's ability to lower both the HOMO and LUMO energy levels can be exploited to fine-tune the bandgap and redox properties of materials for applications in organic photovoltaics or as photoredox catalysts. researchgate.netbohrium.com

Structure-Property Relationships: Systematic studies are needed to establish clear structure-property relationships. By synthesizing a library of derivatives with varying substituents on the naphthalene ring, researchers can map how electronic properties change. mdpi.com This data is invaluable for designing molecules with desired characteristics, such as specific fluorescence emission wavelengths or enhanced stability. rsc.orgresearchgate.net Computational studies have shown that increasing the number of trifluoromethyl groups on a naphthalene core systematically increases its sensitivity to the electronic effects of other substituents, suggesting a powerful strategy for fine-tuning molecular probes. mdpi.com

Integration with Flow Chemistry and Automated Synthesis

To bridge the gap between laboratory-scale synthesis and industrial application, modern manufacturing technologies must be integrated into the production of this compound and its derivatives.

Continuous Flow Synthesis: Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved scalability, and the potential for higher yields. A continuous-flow process for the trifluoromethylation of carbonyl compounds has already been demonstrated, highlighting the feasibility of this approach for related transformations. organic-chemistry.org Developing a flow-based synthesis for this compound could enable safer handling of energetic reagents and allow for rapid optimization of reaction conditions.

Automated Synthesis Platforms: The use of automated laboratory reactors can accelerate the discovery and optimization of new synthetic routes. researchgate.net By automating the execution of experimental procedures, researchers can rapidly screen a wide range of catalysts, solvents, and reaction conditions to identify optimal protocols for synthesizing derivatives of this compound. This high-throughput approach is essential for building the large compound libraries needed for structure-property relationship studies.

Advanced Computational Modeling for Predictive Design

In silico methods are becoming indispensable tools in chemical research, offering the ability to predict molecular properties and reaction outcomes, thereby reducing the time and expense of experimental work.

Predictive QSAR and Docking: For medicinal chemistry applications, quantitative structure-activity relationship (QSAR) models and molecular docking can be used to predict the biological activity of this compound derivatives. ijpsjournal.commdpi.comresearchgate.net These computational techniques help in prioritizing which compounds to synthesize and test, focusing efforts on molecules with the highest probability of success as therapeutic agents.

DFT for Mechanistic and Property Prediction: Density Functional Theory (DFT) calculations are particularly powerful for elucidating reaction mechanisms and predicting the electronic and optical properties of novel compounds. researchgate.netmdpi.commdpi.com DFT can be used to model transition states, calculate activation energies, and understand the noncovalent interactions that govern molecular recognition. mdpi.com Furthermore, it can predict properties like HOMO-LUMO gaps and absorption energies, guiding the rational design of new materials for electronic applications. researchgate.netrsc.org Future work should focus on using advanced computational models to create a feedback loop where theoretical predictions guide experimental efforts, which in turn validate and refine the computational models. researchgate.net

Q & A

Basic: What are the optimal synthetic routes for 2-(Trifluoromethyl)-1-naphthol, and how can oxidation or reduction conditions be optimized?

Answer:
Key synthetic strategies involve hydroxyl group functionalization and trifluoromethyl group introduction. For oxidation, potassium permanganate (KMnO₄) under acidic conditions yields ketone derivatives, while sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for alcohol reduction. Substitution reactions using thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace hydroxyl groups with halides. Optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to avoid over-oxidation or side reactions .

Basic: What characterization techniques are essential for confirming the structure and purity of this compound derivatives?

Answer:
Combine nuclear magnetic resonance (NMR, ¹H/¹³C/¹⁹F) to confirm substituent positions and trifluoromethyl integration. Mass spectrometry (MS) validates molecular weight, while high-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) assesses purity. For stereoisomers, chiral columns (e.g., IP-CF6) with mobile phases like n-heptane/isopropanol/trifluoroacetic acid (75/25/0.1 v/v/v) resolve enantiomers .

Advanced: How can enantiomeric separation of this compound derivatives be achieved via HPLC?

Answer:
Use chiral stationary phases (e.g., polysaccharide-based columns) with mobile phases tailored to analyte polarity. For example, n-heptane/isopropanol/TFA (75/25/0.1 v/v/v) achieves baseline separation for naphthol analogs. Column temperature (25–40°C) and flow rate (1.0 mL/min) optimization minimizes retention time variability. Validate separations using circular dichroism (CD) or polarimetry .

Advanced: What computational methods predict the reactivity of this compound in electrophilic substitution reactions?

Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying reactive sites. Fukui indices highlight nucleophilic/electrophilic regions, while molecular electrostatic potential (MEP) maps predict regioselectivity. Compare results with experimental kinetic data to validate computational models .

Basic: How can researchers assess the stability of this compound under varying pH and temperature conditions?

Answer:
Conduct accelerated stability studies:

  • pH Stability: Incubate in buffers (pH 1–12) at 25°C and 40°C, monitoring degradation via HPLC.
  • Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.
    Trifluoromethyl groups enhance thermal stability but may hydrolyze under strongly acidic/basic conditions .

Advanced: How should researchers address contradictions in reported biological activity data for this compound derivatives?

Answer:
Re-evaluate experimental variables:

  • Assay Conditions: Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration).
  • Metabolic Stability: Compare in vitro (microsomal assays) and in vivo (rodent models) data to identify metabolite interference.
    Use dose-response curves (IC₅₀/EC₅₀) and statistical validation (e.g., ANOVA) to confirm reproducibility .

Basic: What methodologies are recommended for evaluating the toxicological profile of this compound?

Answer:
Follow OECD guidelines:

  • Acute Toxicity: Rodent LD₅₀ studies via oral, dermal, and inhalation routes.
  • Subchronic Exposure: 28-day repeated-dose studies in mammals, monitoring hepatic/renal biomarkers.
  • Genotoxicity: Ames test for mutagenicity and micronucleus assay for chromosomal damage. Cross-reference with naphthalene derivative toxicokinetics .

Advanced: How do solvent polarity and proticity influence the reaction pathways of this compound?

Answer:
Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SN2 reactions, enhancing substitution rates. Protic solvents (e.g., ethanol) favor elimination via hydrogen bonding with hydroxyl groups. Solvent screening using design of experiments (DoE) identifies optimal conditions for regioselective transformations .

Basic: How does the reactivity of this compound compare to its 1-naphthol or non-fluorinated analogs?

Answer:
The trifluoromethyl group increases electron-withdrawing effects, deactivating the aromatic ring toward electrophilic substitution. Compared to 1-naphthol, the ortho-substituted trifluoromethyl group sterically hinders reactions at the adjacent hydroxyl position. Fluorination also enhances metabolic stability and lipophilicity, as seen in comparative pharmacokinetic studies .

Advanced: What strategies improve regioselectivity in the synthesis of polysubstituted this compound derivatives?

Answer:

  • Directed Metalation: Use n-BuLi to deprotonate specific positions, followed by electrophilic quenching.
  • Protecting Groups: Temporarily block hydroxyl groups with tert-butyldimethylsilyl (TBS) or acetyl to direct reactions to desired sites.
  • Catalysis: Pd-catalyzed C–H activation enables selective functionalization at meta or para positions relative to the trifluoromethyl group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.